Cas no 95524-99-5 (2-amino-5-bromo-6-propylpyrimidin-4(3H)-one)

2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one is a brominated pyrimidine derivative with a propyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups—amino and bromo—enable selective modifications, making it valuable for constructing complex heterocyclic frameworks. The propyl chain enhances lipophilicity, potentially improving bioavailability in drug design applications. The compound’s crystalline form ensures consistent purity, facilitating reproducible reactions. Its stability under standard storage conditions further supports its utility in research and industrial processes. This scaffold is of interest in medicinal chemistry for targeting enzyme inhibition or receptor modulation due to its pyrimidine core.
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one structure
95524-99-5 structure
Product name:2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
CAS No:95524-99-5
MF:C7H10BrN3O
MW:232.077800273895
CID:4352749
PubChem ID:135480617

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 2-amino-5-bromo-6-propyl-
    • F2158-2303
    • CHEMBL2420188
    • 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
    • 95524-99-5
    • 2-amino-5-bromo-4-propyl-1H-pyrimidin-6-one
    • 2-Amino-5-bromo-6-propyl-4(3H)-pyrimidinone
    • AKOS015658850
    • 4(3H)-Pyrimidinone, 2-amino-5-bromo-6-propyl-
    • Inchi: InChI=1S/C7H10BrN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12)
    • InChI Key: AFVSHWFJRMGGKW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 231.00072Da
  • Monoisotopic Mass: 231.00072Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.5Ų
  • XLogP3: 0.8

2-amino-5-bromo-6-propylpyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2158-2303-10g
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
95524-99-5 95%+
10g
$3045.0 2023-09-06
Life Chemicals
F2158-2303-0.25g
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
95524-99-5 95%+
0.25g
$653.0 2023-09-06
Life Chemicals
F2158-2303-0.5g
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
95524-99-5 95%+
0.5g
$688.0 2023-09-06
Life Chemicals
F2158-2303-1g
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
95524-99-5 95%+
1g
$725.0 2023-09-06
TRC
A192091-100mg
2-amino-5-bromo-6-propylpyrimidin-4(3h)-one
95524-99-5
100mg
$ 185.00 2022-06-08
TRC
A192091-1g
2-amino-5-bromo-6-propylpyrimidin-4(3h)-one
95524-99-5
1g
$ 1045.00 2022-06-08
TRC
A192091-500mg
2-amino-5-bromo-6-propylpyrimidin-4(3h)-one
95524-99-5
500mg
$ 680.00 2022-06-08
Life Chemicals
F2158-2303-2.5g
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
95524-99-5 95%+
2.5g
$1450.0 2023-09-06
Life Chemicals
F2158-2303-5g
2-amino-5-bromo-6-propylpyrimidin-4(3H)-one
95524-99-5 95%+
5g
$2175.0 2023-09-06

Additional information on 2-amino-5-bromo-6-propylpyrimidin-4(3H)-one

4(1H)-Pyrimidinone, 2-amino-5-bromo-6-propyl: A Promising Compound for Biomedical Applications

The compound 4(1H)-Pyrimidinone, 2-amino-5-bromo-6-propyl has garnered significant attention in the biomedical field due to its unique chemical structure and potential applications in drug discovery. This compound belongs to the family of pyrimidinones, which are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties.

Pyrimidinones are nitrogen-containing heterocyclic compounds that have gained traction in pharmaceutical research due to their ability to mimic or interact with various biomolecules. The specific structure of 4(1H)-pyrimidinone includes a six-membered ring with two oxygen atoms and one nitrogen atom, making it highly versatile for chemical modifications. In the case of 2-amino-5-bromo-6-propyl-4(1H)-pyrimidinone, the presence of an amino group at position 2, a bromine atom at position 5, and a propyl chain at position 6 introduces additional functional groups that can be exploited for therapeutic applications.

Recent studies have highlighted the potential of 4(1H)-pyrimidinone derivatives in targeting specific pathways involved in cancer progression. For instance, research published in 2023 demonstrated that pyrimidinones can act as inhibitors of PI3K/AKT/mTOR signaling, a key pathway in oncogenesis. The bromine substitution at position 5 and the amino group at position 2 in this compound may enhance its ability to modulate these pathways, making it a promising candidate for anticancer drug development.

Another area of interest is the use of pyrimidinones as scaffolds for designing kinase inhibitors. Kinases are critical enzymes involved in cell signaling, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The propyl group at position 6 in this compound may contribute to its pharmacokinetic properties, such as solubility and bioavailability, which are essential for drug efficacy.

Moreover, the amino group at position 2 can serve as a site for further functionalization. This allows chemists to introduce additional substituents that can enhance the compound's therapeutic profile. For example, introducing hydroxyl or methyl groups may alter its binding affinity to target proteins or improve its metabolic stability.

Recent advancements in crystallography and computational chemistry have enabled researchers to gain deeper insights into how pyrimidinones interact with their biological targets. For instance, X-ray crystallography studies of 4(1H)-pyrimidinone derivatives have revealed that the amino group at position 2 plays a critical role in hydrogen bonding with residues in the active site of target enzymes. This structural insight can guide the design of more potent and selective inhibitors.

Furthermore, the bromo substitution at position 5 may enhance the compound's ability to cross biological barriers, such as the blood-brain barrier, which is crucial for targeting central nervous system disorders. The propyl chain at position 6 can also influence the compound's lipophilicity, thereby affecting its distribution and clearance in the body.

Preclinical studies of 2-amino-5-bromo-6-propyl-4(1H)-pyrimidinone have shown promising results in various cancer models. For example, in vitro assays have demonstrated that this compound can induce apoptosis in leukemia and breast cancer cell lines by targeting the Bcl-2 family of proteins. These findings suggest that it may be a valuable addition to the arsenal of anticancer agents.

Additionally, the compound's amino group at position 2 may enable its use as a chelating agent for metal ions, which could open up new avenues in the treatment of diseases caused by metal dysregulation, such as Alzheimer's disease and Wilson's disease. The ability to coordinate with transition metals like copper or iron could make this compound a versatile tool in biomedical research.

In summary, 4(1H)-pyrimidinone, 2-amino-5-bromo-6-propyl is a highly promising compound with diverse applications in the biomedical field. Its unique structure, combining functional groups such as an amino group, bromine atom, and propyl chain, positions it as a valuable candidate for drug development. With ongoing advancements in medicinal chemistry and biological sciences, this compound is likely to play a significant role in addressing unmet medical needs.

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